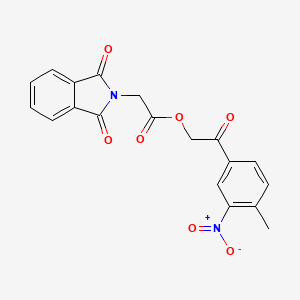

![molecular formula C13H11I2NO2S2 B11671801 (5E)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11671801.png)

(5E)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5E)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is further modified with diiodo and methoxy substituents, enhancing its chemical reactivity and potential utility.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von (5E)-5-[(3,5-Diiod-2-methoxyphenyl)methyliden]-3-ethyl-2-sulfanyliden-1,3-thiazolidin-4-on umfasst typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Thiazolidinon-Kerns, gefolgt von der Einführung der Diiod- und Methoxysubstituenten. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind schwefelhaltige Verbindungen, Iod und Methoxyvorstufen. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung von Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann großtechnische organische Synthesetechniken umfassen, darunter Batch- und kontinuierliche Verfahren. Die Verwendung von automatisierten Reaktoren und fortschrittlichen Reinigungsmethoden wie Chromatographie und Kristallisation gewährleistet die effiziente Produktion von hochreinem (5E)-5-[(3,5-Diiod-2-methoxyphenyl)methyliden]-3-ethyl-2-sulfanyliden-1,3-thiazolidin-4-on.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Ersetzen einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid sowie verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise spezifische Temperaturen, Lösungsmittel und Katalysatoren, um die Reaktionen bis zum Abschluss zu treiben.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiolen oder Thioethern führen kann. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen und so die Eigenschaften der Verbindung weiter verändern.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (5E)-5-[(3,5-Diiod-2-methoxyphenyl)methyliden]-3-ethyl-2-sulfanyliden-1,3-thiazolidin-4-on als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihre potenzielle biologische Aktivität untersucht. Der Thiazolidinon-Kern ist bekannt für seine antimikrobielle, antifungale und antikanzerogene Wirkung, was diese Verbindung zu einem Kandidaten für die Arzneimittelentwicklung und therapeutische Anwendungen macht.

Medizin

In der Medizin wird (5E)-5-[(3,5-Diiod-2-methoxyphenyl)methyliden]-3-ethyl-2-sulfanyliden-1,3-thiazolidin-4-on auf sein Potenzial als pharmazeutisches Mittel untersucht. Seine Fähigkeit, mit biologischen Zielen und Wegen zu interagieren, deutet darauf hin, dass es zu Behandlungen für verschiedene Krankheiten, einschließlich Infektionen und Krebs, entwickelt werden könnte.

Industrie

In der Industrie wird diese Verbindung bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt. Ihre einzigartigen chemischen Eigenschaften machen sie wertvoll für die Herstellung von fortschrittlichen Materialien mit spezifischen Funktionen, wie z. B. Katalysatoren, Sensoren und elektronischen Bauteilen.

Wirkmechanismus

Der Wirkmechanismus von (5E)-5-[(3,5-Diiod-2-methoxyphenyl)methyliden]-3-ethyl-2-sulfanyliden-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Wegen. Der Thiazolidinon-Kern kann an Enzyme und Rezeptoren binden, deren Aktivität modulieren und so zu verschiedenen biologischen Wirkungen führen. Die Diiod- und Methoxysubstituenten verstärken seine Bindungsaffinität und -spezifität, was gezielte Interaktionen mit biologischen Molekülen ermöglicht.

Wirkmechanismus

The mechanism of action of (5E)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidinone core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The diiodo and methoxy substituents enhance its binding affinity and specificity, allowing for targeted interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-[(5E)-5-(3,4-Dimethoxybenzyliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthylacetat

- Vanillinacetat

- Ethylacetoacetat

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich (5E)-5-[(3,5-Diiod-2-methoxyphenyl)methyliden]-3-ethyl-2-sulfanyliden-1,3-thiazolidin-4-on durch seine einzigartige Kombination von Diiod- und Methoxysubstituenten aus. Diese Modifikationen verbessern seine chemische Reaktivität und seine potenzielle biologische Aktivität, was es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen macht.

Eigenschaften

Molekularformel |

C13H11I2NO2S2 |

|---|---|

Molekulargewicht |

531.2 g/mol |

IUPAC-Name |

(5E)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H11I2NO2S2/c1-3-16-12(17)10(20-13(16)19)5-7-4-8(14)6-9(15)11(7)18-2/h4-6H,3H2,1-2H3/b10-5+ |

InChI-Schlüssel |

IJRAOUPDQLYFDA-BJMVGYQFSA-N |

Isomerische SMILES |

CCN1C(=O)/C(=C\C2=C(C(=CC(=C2)I)I)OC)/SC1=S |

Kanonische SMILES |

CCN1C(=O)C(=CC2=C(C(=CC(=C2)I)I)OC)SC1=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Methoxy-phenyl)-meth-(E)-ylideneaminooxy]-acetic acid [5-bromo-2-oxo-1,2-dihydro-indol-(3E)-ylidene]-hydrazide](/img/structure/B11671721.png)

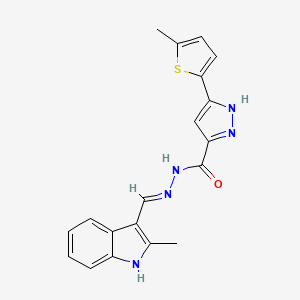

![ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate](/img/structure/B11671722.png)

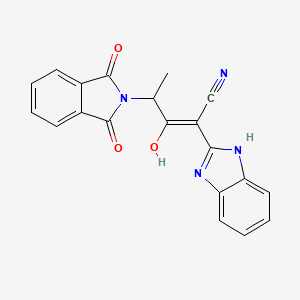

![3-chloro-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11671739.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B11671743.png)

![N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11671746.png)

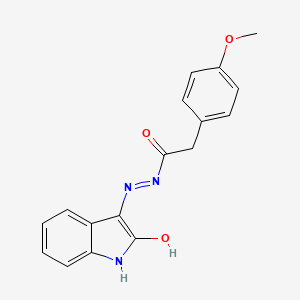

![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11671751.png)

![N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11671754.png)

![(5E)-2-(2-chloroanilino)-5-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11671760.png)

![(5Z)-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671768.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11671789.png)